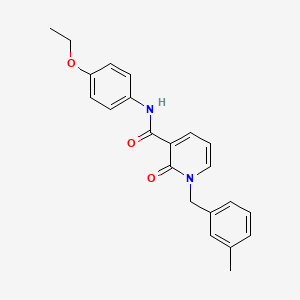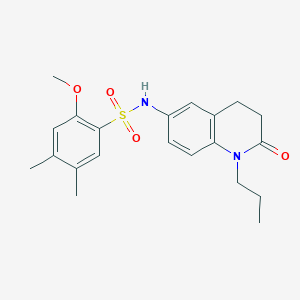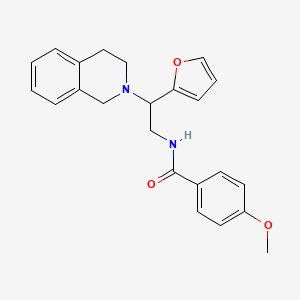
N-(4-ethoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-ethoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a methylbenzyl group, and a carboxamide group. These functional groups could potentially influence the compound’s reactivity and properties .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the ethoxy group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, are influenced by its molecular structure and functional groups .Scientific Research Applications
- The starburst π-conjugated molecule m-MTDATA (C57H48N4) is based on triphenylamine (TPA) building blocks. It is widely used in optoelectronic devices due to its excellent electron-donor characteristics .
- Schreiner’s thiourea-mediated reactions, including those involving (thio)urea-based catalysts, benefit from this privileged motif .
Optoelectronic Devices:
H-Bond Catalysts:
Boronic Acid Derivatives:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-27-19-11-9-18(10-12-19)23-21(25)20-8-5-13-24(22(20)26)15-17-7-4-6-16(2)14-17/h4-14H,3,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBPYLCXIQJAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2658142.png)
![3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2658143.png)


![N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2658152.png)
![1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2658153.png)




![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2658160.png)